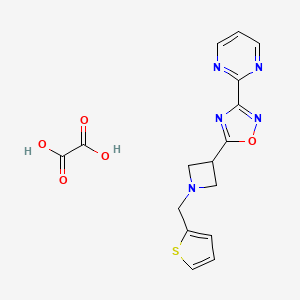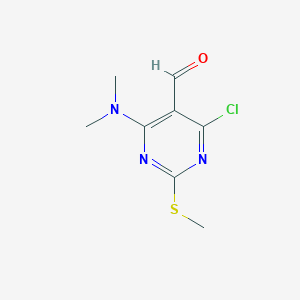
4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CDA) is an organic compound with a wide range of applications in various scientific fields. CDA is a versatile compound that can be used as a catalyst, a reagent, or an intermediate in the synthesis of other compounds. It is also used in the synthesis of dyes, pharmaceuticals, and agrochemicals. CDA is a useful compound for researchers and scientists due to its wide range of applications and its ability to be easily synthesized.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has been utilized in various chemical reactions and synthesis processes. For example, it's involved in quaternization reactions to form methiodides, as shown in the work of Brown and Teitei (1965) (Brown & Teitei, 1965). Tumkevicius and Kaminskas (2003) explored its use in synthesizing ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids (Tumkevicius & Kaminskas, 2003). These examples demonstrate the compound's versatility in chemical synthesis.
Antibacterial Properties
The compound also exhibits potential antibacterial properties. Govori-Odai, Spahiu, and Haziri (2007) discovered that derivatives of 4-chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde inhibited the growth of certain bacteria like Escherichia coli and Staphylococcus aureus (Govori-Odai, Spahiu, & Haziri, 2007). This finding opens up possibilities for its application in the development of new antibacterial agents.
Structural and Spectroscopic Analysis
Significant research has been done on the structural and spectroscopic analysis of this compound and its derivatives. Gauther and Lebas (1980) studied the infrared and Raman spectroscopies of various derivatives, providing insights into the compound's vibrational spectra and molecular structure (Gauther & Lebas, 1980).
Novel Compounds Synthesis
Researchers have also focused on synthesizing novel compounds using 4-chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde as a precursor. Martins et al. (2016) used it in the synthesis of a series of thiomethyltriazolo[1,5-a]pyrimidines, demonstrating its utility in creating new molecular structures (Martins et al., 2016).
Propiedades
IUPAC Name |
4-chloro-6-(dimethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3OS/c1-12(2)7-5(4-13)6(9)10-8(11-7)14-3/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBHOLZLLXNOBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)SC)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2401927.png)
![Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2401928.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2401931.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2401932.png)
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2401933.png)
![4-butoxy-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2401936.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2401939.png)
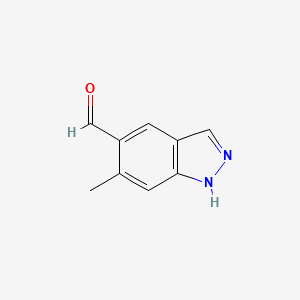
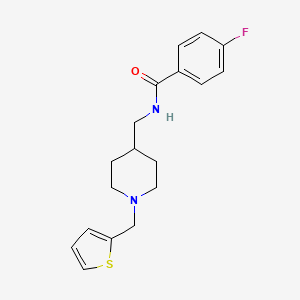
![Methyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2401942.png)
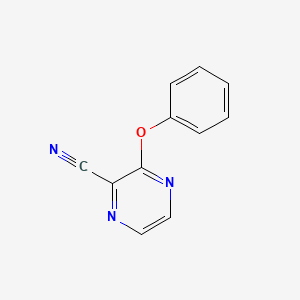
![N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2401944.png)
![1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2401946.png)
